molecular formula C18H19FN2O4S B11493410 2H-Quinoline-1-carboxylic acid, 6-(3-fluoro-2-methylphenylsulfamoyl)-3,4-dihydro-, methyl ester

2H-Quinoline-1-carboxylic acid, 6-(3-fluoro-2-methylphenylsulfamoyl)-3,4-dihydro-, methyl ester

Cat. No.: B11493410
M. Wt: 378.4 g/mol
InChI Key: BJBFSNJOUYCGBP-UHFFFAOYSA-N
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Description

Methyl 6-[(3-fluoro-2-methylanilino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate is a complex organic compound with a unique structure that combines a quinoline core with a sulfonamide group and a fluoro-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(3-fluoro-2-methylanilino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The introduction of the sulfonamide group is usually achieved through a sulfonylation reaction, where a sulfonyl chloride reacts with the amine group of the quinoline derivative. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(3-fluoro-2-methylanilino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.

Scientific Research Applications

Methyl 6-[(3-fluoro-2-methylanilino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-[(3-fluoro-2-methylanilino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, while the quinoline core can intercalate into DNA or interact with enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-[(2-methylanilino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate: Similar structure but lacks the fluoro substituent.

    Methyl 6-[(3-chloro-2-methylanilino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate: Contains a chloro substituent instead of a fluoro group.

    Methyl 6-[(3-bromo-2-methylanilino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate: Contains a bromo substituent instead of a fluoro group.

Uniqueness

The presence of the fluoro substituent in methyl 6-[(3-fluoro-2-methylanilino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate imparts unique properties, such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H19FN2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 6-[(3-fluoro-2-methylphenyl)sulfamoyl]-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C18H19FN2O4S/c1-12-15(19)6-3-7-16(12)20-26(23,24)14-8-9-17-13(11-14)5-4-10-21(17)18(22)25-2/h3,6-9,11,20H,4-5,10H2,1-2H3

InChI Key

BJBFSNJOUYCGBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)OC

Origin of Product

United States

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